3-Acetyl-2,5-dimethylthiophene

説明

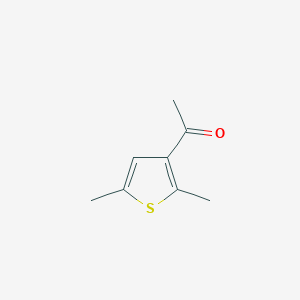

Structure

3D Structure

特性

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSJAEJRDNPYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179946 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2530-10-1 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophen-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-2,5-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDV865T91P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Acetyl-2,5-dimethylthiophene CAS number and properties

An In-depth Technical Guide to 3-Acetyl-2,5-dimethylthiophene

Introduction

This compound, a substituted thiophene, is a significant chemical compound utilized in various industrial and research applications. It is recognized for its characteristic burnt and nutty flavor profile, leading to its use as a flavoring agent in food products such as roasted nuts, chocolate, and meat.[1] In the realm of scientific research, it serves as a valuable precursor in the synthesis of more complex molecules, including heterocyclic ketimines and thiosemicarbazones.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and relevant experimental workflows for professionals in research and drug development.

Chemical Identification and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

Identifiers

| Identifier | Value |

| CAS Number | 2530-10-1[1][3][5][6][7][8][9][10] |

| IUPAC Name | 1-(2,5-dimethylthiophen-3-yl)ethanone[8] |

| Molecular Formula | C₈H₁₀OS[1][3][5][6][7][8][10][11] |

| Molecular Weight | 154.23 g/mol [1][3][6][7][8][9][11] |

| EINECS Number | 219-779-5[1][7][8][9] |

| SMILES | CC1=CC(=C(S1)C)C(=O)C[7][8] |

| InChI Key | PUSJAEJRDNPYKM-UHFFFAOYSA-N[5][8][9][10][11][12] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow or orange liquid[1][7] |

| Density | 1.086 g/mL at 25 °C[6][7][9] |

| Boiling Point | 105-108 °C at 15 mmHg[6][7][9] / 223-225 °C at 760 mmHg[8] |

| Flash Point | >93.33 °C (>200 °F)[1] / 99 °C (210.2 °F) - closed cup[9] |

| Refractive Index | n20/D 1.544[1][6][9] |

| Solubility | Soluble in alcohol; Insoluble in water[2][6] |

| Vapor Pressure | 0.0982 mmHg at 25°C[6] |

Safety and Handling

While some sources indicate that the substance does not meet GHS hazard criteria, others classify it as an irritant.[8] Standard laboratory safety protocols should be followed.

Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[8] |

| H319 | Causes serious eye irritation[8] |

| H335 | May cause respiratory irritation[2] |

Precautionary Measures

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| S24/25 | Avoid contact with skin and eyes.[6] |

| S36 | Wear suitable protective clothing.[1] |

Experimental Protocols and Workflows

Synthesis of Substituted Acetylthiophenes

While a specific protocol for this compound was not detailed in the provided search results, a general synthesis approach for related compounds involves the acylation of a corresponding thiophene precursor. A representative workflow for the synthesis of a similar compound, 3-acetylthiophene, involves a Grignard reaction followed by oxidation.[13] The synthesis of 3-acetyl-2-aminothiophenes has been achieved via a modified Gewald reaction.[14]

Below is a generalized logical workflow for the synthesis and purification of a substituted acetylthiophene.

Caption: Generalized workflow for the synthesis and purification of this compound.

Compound Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed through a series of analytical techniques. Spectroscopic data, including infrared (IR) and mass spectra (MS), are available through the NIST WebBook.[5][10][12]

The logical flow for the characterization process is outlined below.

Caption: Analytical workflow for the characterization and purity assessment of the final product.

Applications

-

Flavoring Agent: It is used to impart burnt, nutty flavors to food products.[1] Normal usage levels in finished consumer products range from 0.02 to 2 ppm.[1]

-

Synthetic Intermediate: It serves as a building block in the synthesis of heterocyclic ketimines, thiosemicarbazone, and semicarbazone derivatives, which are of interest in medicinal chemistry and material science.[2][3][4]

Conclusion

This compound is a well-characterized compound with established properties and applications. Its CAS number is 2530-10-1.[1][3][5][6][7][8][9][10] This guide provides essential technical data and procedural workflows to support researchers and developers in its safe handling, synthesis, and analysis. The availability of reference spectroscopic data from institutions like NIST is crucial for the verification of this compound in a laboratory setting.[5][10][12]

References

- 1. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]

- 2. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound 99 2530-10-1 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | CAS 2530-10-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound [webbook.nist.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

physical and chemical properties of 3-Acetyl-2,5-dimethylthiophene

An In-depth Technical Guide to 3-Acetyl-2,5-dimethylthiophene

Introduction

This compound, also known as 1-(2,5-dimethyl-3-thienyl)ethanone, is an aromatic ketone and a substituted thiophene derivative.[1][2] Its unique structure, featuring a thiophene ring with two methyl groups and an acetyl substituent, makes it a compound of interest in various chemical fields. It is recognized for its characteristic burnt, roasted, and nutty odor, which has led to its use as a flavoring agent in food products like roasted nuts, chocolate, and meat.[2][3] Beyond its sensory properties, this molecule serves as a versatile building block in organic synthesis and has been explored for applications in materials science, notably as an additive in the development of high-performance perovskite solar cells.[4] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow or orange liquid at room temperature.[3][5] It is soluble in alcohol but insoluble in water.[2][6][7]

General and Identification Properties

The following table summarizes the key identification parameters for this compound.

| Property | Value | Reference |

| IUPAC Name | 1-(2,5-dimethylthiophen-3-yl)ethanone | [1][8] |

| CAS Number | 2530-10-1 | [6][9][10] |

| Molecular Formula | C₈H₁₀OS | [1][6][9][10] |

| Molecular Weight | 154.23 g/mol | [1][5][6][9][10] |

| SMILES String | CC(=O)c1cc(C)sc1C | [9][11] |

| InChI Key | PUSJAEJRDNPYKM-UHFFFAOYSA-N | [9][11] |

| Appearance | Clear colorless to orange liquid | [5] |

| Odor | Burnt, roasted, meaty, nutty | [2][3] |

Physical and Spectroscopic Data

Quantitative physical properties are crucial for handling, purification, and analysis.

| Property | Value | Conditions | Reference |

| Density | 1.086 g/mL | at 25 °C | [5][6][9][11] |

| Boiling Point | 105-108 °C | at 15 mmHg | [2][5][6][9][11] |

| 223-225 °C | at 760 mmHg | [1][3] | |

| Refractive Index | n20/D 1.544 | at 20 °C | [6][9][11] |

| Vapor Pressure | 0.0982 mmHg | at 25 °C | [3][6] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS data available | [1][12][13][14] |

Safety and Handling

Proper safety precautions are essential when working with this chemical.

| Property | Value | Notes | Reference |

| Flash Point | 99 °C (210.2 °F) | Closed cup | [9][10] |

| Hazard Statements | Irritating to eyes, respiratory system, and skin. | H315, H319 | [1][6][7] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves | [9][10] | |

| Storage Class | 10 - Combustible liquids | [9][10] | |

| Storage Conditions | Store away from oxidizing agents in a cool, dry, well-ventilated area. | Keep container tightly closed. | [7] |

Chemical Reactivity and Applications

As an aromatic ketone, the reactivity of this compound is centered around the acetyl group and the thiophene ring.

-

Ketone Reactions : The carbonyl group can undergo typical ketone reactions. It is used in the synthesis of heterocyclic ketimines, thiosemicarbazones, and semicarbazones through condensation reactions with primary amines, thiosemicarbazide, and semicarbazide, respectively.[2][7][10]

-

Electrophilic Substitution : The electron-rich thiophene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

-

Materials Science : The molecule has been effectively used as a dual-functional additive in the fabrication of perovskite solar cells. It assists in controlling the crystallization of the perovskite layer and passivates defect states, specifically undercoordinated Pb²⁺ ions, leading to enhanced power conversion efficiency and stability.[4]

Below is a diagram illustrating the synthetic utility of this compound.

Caption: Synthetic pathways from this compound.

Experimental Protocols

While specific, detailed protocols for many reactions involving this exact compound are proprietary or published within broader studies, standard organic chemistry methodologies are applicable.

General Protocol for Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 2,5-dimethylthiophene. This method is a standard approach for introducing an acetyl group to an aromatic ring.

-

Reaction Setup : To a cooled (0 °C), stirred solution of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add 2,5-dimethylthiophene.

-

Acylation : Add an acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the solution, maintaining the low temperature. The reaction is typically exothermic.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, quench it by slowly pouring the mixture into ice-cold water or a dilute acid solution (e.g., HCl) to decompose the catalyst.

-

Extraction : Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) to recover any dissolved product.

-

Purification : Combine the organic layers, wash with a neutral-izing agent (e.g., sodium bicarbonate solution) and brine, then dry over an anhydrous salt (e.g., MgSO₄). After filtering, remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

The following diagram outlines the logical workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

General Protocol for Structural Characterization

Confirming the identity and purity of the synthesized compound is critical.

-

Sample Preparation : Prepare dilute solutions of the purified product in appropriate deuterated solvents (e.g., CDCl₃ for NMR) or as a thin film/solution for IR and GC-MS.

-

NMR Spectroscopy :

-

Acquire ¹H NMR spectra to identify the chemical shifts and coupling constants of the aromatic proton and the two distinct methyl groups.

-

Acquire ¹³C NMR spectra to confirm the number of unique carbon atoms, including the carbonyl carbon and carbons of the thiophene ring.

-

-

Mass Spectrometry (MS) : Perform GC-MS analysis to determine the molecular weight from the molecular ion peak (m/z = 154.23) and to assess purity.

-

Infrared (IR) Spectroscopy : Run an IR spectrum to identify characteristic functional group frequencies, most notably the strong carbonyl (C=O) stretch of the ketone group.

This analytical workflow ensures the correct product has been synthesized with high purity.

References

- 1. This compound | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2530-10-1 [m.chemicalbook.com]

- 3. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CAS 2530-10-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chembk.com [chembk.com]

- 7. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound 99 2530-10-1 [sigmaaldrich.com]

- 10. 2,5-二甲基-3-乙酰基噻吩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound 99 2530-10-1 [sigmaaldrich.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(2530-10-1) 1H NMR [m.chemicalbook.com]

- 14. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to 3-Acetyl-2,5-dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular structure, weight, and other critical physicochemical properties of 3-Acetyl-2,5-dimethylthiophene, a compound of interest in flavor chemistry and synthetic organic chemistry.

Molecular Structure and Identification

This compound is classified as an aryl alkyl ketone.[1] Its structure consists of a thiophene ring substituted with two methyl groups at positions 2 and 5, and an acetyl group at position 3.[1][2] This compound is achiral, meaning it does not have a non-superimposable mirror image.[3]

The chemical structure and identifiers are crucial for unambiguous documentation and database searches. The IUPAC name for this compound is 1-(2,5-dimethylthiophen-3-yl)ethanone.[1][2][4] It is registered under the CAS number 2530-10-1.[4][5][6]

Below is a graphical representation of the logical relationship between the compound's name, its structural representation (SMILES), and its key identifiers.

Caption: Logical diagram illustrating the key identifiers for this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀OS | [2][3][4][5] |

| Molecular Weight | 154.23 g/mol | [3][6][7] |

| Appearance | Colorless to pale yellow or orange liquid | [5][6] |

| Density | 1.086 g/mL at 25 °C | [6][7] |

| Boiling Point | 105-108 °C at 15 mmHg | [6][7] |

| Flash Point | > 93.33 °C (> 200 °F) | [5][7] |

| Refractive Index | 1.544 at 20 °C | [5][7] |

| Solubility | Soluble in alcohol; Insoluble in water | [7][8] |

Experimental Protocols

General Experimental Workflow for Synthesis and Characterization:

Caption: A generalized workflow for the synthesis and characterization of an organic compound.

Methodology Details:

-

Synthesis: The synthesis of derivatives like thiosemicarbazones and semicarbazones involves reacting this compound with the appropriate nucleophile, typically under reflux in a suitable solvent like ethanol.

-

Purification: After the reaction, the product would be isolated through techniques such as extraction and then purified, commonly by recrystallization or column chromatography, to remove unreacted starting materials and byproducts.

-

Characterization: The identity and purity of the final compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the ketone carbonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Physical Constant Measurement: Comparing experimentally determined boiling point, density, and refractive index with literature values serves as an additional confirmation of identity and purity.

-

Biological and Industrial Relevance

This compound is recognized as a flavoring agent.[5] It has been identified in boiled and cooked beef and is used in food products to impart roasted nut, chocolate, and meaty flavors.[5][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[2]

Currently, there is no readily available information linking this compound to specific biological signaling pathways. Its primary role and area of study are within the food and flavor industry.

References

- 1. Showing Compound this compound (FDB020372) - FooDB [foodb.ca]

- 2. This compound | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]

- 6. This compound | CAS 2530-10-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 2530-10-1 [m.chemicalbook.com]

Synthesis of 3-Acetyl-2,5-dimethylthiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Acetyl-2,5-dimethylthiophene from 2,5-dimethylthiophene, a key transformation in the development of various pharmaceutical and specialty chemical compounds. The primary synthetic route is the Friedel-Crafts acylation, a robust and widely utilized method for the introduction of an acyl group onto an aromatic ring.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), is employed to generate a highly electrophilic acylium ion from an acylating agent such as acetyl chloride or acetic anhydride. This acylium ion is then attacked by the electron-rich thiophene ring of 2,5-dimethylthiophene to form the desired ketone, this compound. The methyl groups on the thiophene ring direct the substitution to the vacant 3- or 4-position.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of 2,5-dimethylthiophene. Please note that optimal conditions may vary and require empirical optimization.

| Parameter | Acetyl Chloride Method | Acetic Anhydride Method |

| Substrate | 2,5-dimethylthiophene | 2,5-dimethylthiophene |

| Acylating Agent | Acetyl chloride | Acetic anhydride |

| Catalyst | Aluminum chloride (AlCl₃) | Hβ zeolite |

| Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1.1 : 1.1[1][2] | 1 : 3 : (catalytic amount)[3] |

| Solvent | Methylene chloride (CH₂Cl₂) | Solvent-free or high-boiling inert solvent |

| Reaction Temperature | 0 °C to room temperature[1][2] | 60 - 80 °C[3] |

| Reaction Time | 1 - 3 hours | 2 - 5 hours |

| Typical Yield | Moderate to high | High (up to 99% conversion for thiophene)[3] |

| Work-up | Acidic aqueous quench, extraction | Filtration of catalyst, distillation |

Experimental Protocols

Method 1: Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride

This protocol is adapted from general procedures for Friedel-Crafts acylation of aromatic compounds.[1][2]

Materials:

-

2,5-dimethylthiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous methylene chloride.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in anhydrous methylene chloride dropwise to the cooled suspension via the dropping funnel over a period of 10-15 minutes.

-

Following the addition, add a solution of 2,5-dimethylthiophene (1.0 equivalent) in anhydrous methylene chloride dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Method 2: Friedel-Crafts Acylation using Acetic Anhydride and Hβ Zeolite

This method utilizes a solid acid catalyst, which can simplify the work-up procedure and is more environmentally benign.[3]

Materials:

-

2,5-dimethylthiophene

-

Acetic anhydride

-

Hβ zeolite catalyst

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylthiophene (1.0 equivalent) and acetic anhydride (3.0 equivalents).[3]

-

Add the Hβ zeolite catalyst to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir vigorously for 2-5 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid catalyst. The catalyst can be washed with a suitable solvent (e.g., methylene chloride) and regenerated for future use.

-

The filtrate contains the product and excess acetic anhydride. Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

-

Further purify the residue by vacuum distillation to obtain this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Friedel-Crafts acylation of 2,5-dimethylthiophene.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2,5-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 2,5-dimethylthiophene, a key reaction in the synthesis of valuable intermediates for the pharmaceutical and fine chemical industries. This document details the reaction mechanism, provides established experimental protocols, presents quantitative data, and includes visualizations to elucidate the core concepts of this important electrophilic aromatic substitution reaction.

Core Concepts: Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. In the case of 2,5-dimethylthiophene, the reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of 3-acetyl-2,5-dimethylthiophene.

The reaction is initiated by the activation of an acylating agent, typically acetyl chloride or acetic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the thiophene ring, yielding the final ketone product.

Regioselectivity: The acylation of 2,5-dimethylthiophene occurs with high regioselectivity at the 3-position. This is a consequence of the electronic properties of the thiophene ring and the directing effects of the two methyl groups. The methyl groups are activating and ortho-, para-directing. In the case of 2,5-dimethylthiophene, the 2- and 5-positions are blocked. The electrophilic attack at the 3- (or 4-) position is favored due to the formation of a more stable carbocation intermediate, which is stabilized by the electron-donating methyl groups.

Quantitative Data Summary

The following tables summarize key quantitative data for the Friedel-Crafts acylation of 2,5-dimethylthiophene and the properties of its product, this compound.

Table 1: Reaction Yields for the Acylation of Substituted Thiophenes

| Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

| 2,5-Dimethylthiophene | Chloroacetyl chloride | AlCl₃ | CS₂ | 78 | [1] |

| p-Xylene | Acetyl chloride | AlCl₃ | - | 135.9 (crude) | [2] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀OS | [3] |

| Molecular Weight | 154.23 g/mol | [4] |

| Boiling Point | 105-108 °C at 15 mmHg | |

| Density | 1.086 g/mL at 25 °C | |

| Refractive Index | n20/D 1.544 | |

| ¹H NMR (CDCl₃) | See Table 3 | |

| ¹³C NMR (CDCl₃) | See Table 4 | |

| IR Spectrum | See NIST WebBook | [5] |

| CAS Number | 2530-10-1 | [3][4][5] |

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.43 | s | -CH₃ (at C5) |

| 2.50 | s | -COCH₃ |

| 2.72 | s | -CH₃ (at C2) |

| 6.85 | s | Thiophene-H (at C4) |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 14.7 | -CH₃ (at C5) |

| 15.8 | -CH₃ (at C2) |

| 28.9 | -COCH₃ |

| 131.7 | C4 |

| 134.1 | C5 |

| 139.6 | C2 |

| 142.2 | C3 |

| 195.4 | C=O |

Experimental Protocols

The following are detailed methodologies for the Friedel-Crafts acylation, based on established procedures.

Acylation of 2,5-Dimethylthiophene with Chloroacetyl Chloride

This protocol is adapted from the work of Shirinyan et al. and provides a reliable method for the synthesis of 3-acyl-2,5-dimethylthiophenes.

Materials:

-

2,5-Dimethylthiophene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂)

-

Ice

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ in dry CS₂.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in CS₂ to the stirred suspension.

-

To this mixture, add a solution of 2,5-dimethylthiophene in CS₂ dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and acidify with dilute HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

General Protocol for Friedel-Crafts Acylation with Acetyl Chloride[7]

This general procedure can be adapted for the acetylation of 2,5-dimethylthiophene.

Materials:

-

Aromatic compound (e.g., 2,5-dimethylthiophene) (0.050 mol)

-

Anhydrous aluminum chloride (0.055 mol, 1.1 equiv)

-

Acetyl chloride (0.055 mol, 1.1 equiv)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, place anhydrous AlCl₃ and methylene chloride.

-

Cool the mixture in an ice/water bath.

-

Add a solution of acetyl chloride in methylene chloride dropwise to the AlCl₃ suspension over 10 minutes.

-

Following this, add a solution of the aromatic compound in methylene chloride dropwise in the same manner.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

-

Pour the reaction mixture carefully into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with two portions of saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

-

Remove the drying agent by filtration and evaporate the solvent using a rotary evaporator to obtain the crude product.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation of 2,5-dimethylthiophene.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow.

References

- 1. Диссертация на тему «Синтез, строение, фото- и ионохромные свойства дигетарилэтенов – производных фуран(пиррол)-2,5-дионов, индола и тиофена», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2,5-dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Acetyl-2,5-dimethylthiophene, a valuable heterocyclic ketone intermediate in organic synthesis. The primary focus of this document is the Friedel-Crafts acylation of 2,5-dimethylthiophene. This guide details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

dot

Caption: General synthesis pathway for this compound.

Starting Materials

The primary starting materials for this synthesis are 2,5-dimethylthiophene and an acylating agent.

| Starting Material | Role | Notes |

| 2,5-Dimethylthiophene | Aromatic Substrate | The thiophene ring undergoes electrophilic attack. |

| Acetyl Chloride | Acylating Agent | Source of the acetyl group. |

| Acetic Anhydride | Acylating Agent | An alternative to acetyl chloride. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acylating agent. |

| Stannic Chloride (SnCl₄) | Lewis Acid Catalyst | A milder alternative to aluminum chloride.[1] |

| Carbon Disulfide (CS₂) | Solvent | A common solvent for Friedel-Crafts reactions. |

| Benzene | Solvent | Can also be used as a solvent.[1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

2,5-Dimethylthiophene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Carbon Disulfide (CS₂)

-

Ice

-

Water

-

5% Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride tube to protect from moisture, dissolve 2,5-dimethylthiophene in dry carbon disulfide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture slowly onto crushed ice to decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting this compound by vacuum distillation.

Caption: Synthesis of 2,5-dimethylthiophene from hexane-2,5-dione.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult specific literature for precise, optimized reaction conditions and safety protocols.

References

The Genesis of a Flavor and Synthetic Building Block: A Technical History of 3-Acetyl-2,5-dimethylthiophene

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of 3-Acetyl-2,5-dimethylthiophene.

This whitepaper delves into the origins and chemical evolution of this compound, a heterocyclic ketone that has found applications as a key synthetic intermediate and a notable flavoring agent. While its presence is recorded in scientific literature dating back to the mid-20th century, a detailed historical account of its initial discovery and synthesis has remained somewhat obscured. This document aims to consolidate the available information, providing a technical overview for the scientific community.

Discovery and Early History

The first documented reference to this compound appears in a 1947 publication of Annales Pharmaceutiques Francaises.[1][2][3] This initial report is widely cited in chemical databases and literature as the earliest known mention of the compound. Unfortunately, due to the limited accessibility of this specific historical document, the detailed experimental protocol from this seminal work could not be retrieved for this whitepaper.

Subsequent research and industrial interest in this compound have centered on its utility as a precursor in the synthesis of more complex molecules, including heterocyclic ketimines, thiosemicarbazones, and semicarbazones.[1][2][3] Its characteristic roasted, nutty, and meaty aroma has also led to its use as a flavoring agent in various food products.

Synthetic Methodologies

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene. This classic electrophilic aromatic substitution reaction provides a direct method for introducing an acetyl group onto the thiophene ring.

Friedel-Crafts Acylation

The acylation of 2,5-dimethylthiophene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst, yields this compound. The methyl groups at the 2 and 5 positions direct the incoming acetyl group to the 3-position of the thiophene ring.

General Reaction Scheme:

Caption: General workflow for the Friedel-Crafts acylation of 2,5-dimethylthiophene.

A variety of Lewis acids can be employed as catalysts for this reaction, with aluminum chloride (AlCl₃) being a common choice. The selection of the catalyst and reaction conditions can influence the yield and purity of the final product.

Table 1: Comparison of Catalysts and Conditions for Friedel-Crafts Acylation of Thiophenes (General)

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Acetyl Chloride | Carbon Disulfide | Room Temp | ~70-80 | (General Knowledge) |

| SnCl₄ | Acetic Anhydride | Benzene | Reflux | ~60-70 | (General Knowledge) |

| H₃PO₄ | Acetic Anhydride | None | 70-100 | ~75-85 | (General Knowledge) |

| Zeolites | Acetic Anhydride | None | 150-250 | Variable | (General Knowledge) |

Note: The data in this table represents typical conditions for the acylation of thiophenes and may not be specific to the synthesis of this compound from the 1947 study.

Experimental Protocols

As the original 1947 experimental protocol remains inaccessible, a general procedure for the Friedel-Crafts acylation of a substituted thiophene is provided below for illustrative purposes. This protocol is based on established methodologies for similar reactions.

General Experimental Protocol for Friedel-Crafts Acylation of 2,5-dimethylthiophene:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as carbon disulfide or dichloromethane.

-

Addition of Acylating Agent: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension at 0-5 °C. The mixture is stirred for an additional 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: A solution of 2,5-dimethylthiophene (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently refluxed, until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Caption: A typical experimental workflow for the Friedel-Crafts acylation of 2,5-dimethylthiophene.

Signaling Pathways and Logical Relationships

The core of the synthesis of this compound lies in the mechanism of the Friedel-Crafts acylation. The following diagram illustrates the key steps in this electrophilic aromatic substitution reaction.

References

- 1. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 3-Acetyl-2,5-dimethylthiophene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Acetyl-2,5-dimethylthiophene, a key aromatic ketone intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀OS, and it has a molecular weight of 154.23 g/mol .[1][2] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.44 | Singlet | -COCH₃ |

| 2.34 | Singlet | 2-CH₃ |

| 2.29 | Singlet | 5-CH₃ |

| 6.72 | Singlet | 4-H |

Solvent: CDCl₃

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 195.8 | C=O |

| 149.4 | C-2 |

| 133.2 | C-5 |

| 124.1 | C-3 |

| 120.8 | C-4 |

| 31.3 | -COCH₃ |

| 19.1 | 2-CH₃ |

| 15.1 | 5-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (aromatic) |

| 1665 | Strong | C=O stretch (ketone) |

| 1540 | Medium | C=C stretch (thiophene ring) |

| 1420 | Medium | C-H bend |

| 1230 | Strong | C-C stretch |

Mass Spectrometry (MS) Data

The mass spectrum is obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 154 | 40 | [M]⁺ (Molecular Ion) |

| 139 | 100 | [M-CH₃]⁺ |

| 111 | 23 | [M-COCH₃]⁺ |

| 43 | 15 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H NMR, approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3] For ¹³C NMR, a higher concentration of 20-50 mg is used to obtain a good signal-to-noise ratio.[3] The solution is transferred to a 5 mm NMR tube. To ensure a homogeneous solution, gentle vortexing or sonication can be applied.[3] It is crucial to filter the sample to remove any solid particles that could distort the magnetic field.

-

Instrumental Analysis : The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.[3] The process involves locking the spectrometer to the deuterium signal of the solvent, shimming the magnetic field to optimize its homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data.[3] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[4][5]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the thin solid film method is commonly employed.[6] A small amount of the compound is dissolved in a volatile solvent like methylene chloride.[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Instrumental Analysis : The prepared sample is placed in the sample holder of an FT-IR spectrometer.[6] A background spectrum of the empty instrument is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the absorption of infrared radiation at different frequencies, resulting in a spectrum that shows the vibrational modes of the molecule.[7]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[8] In the electron ionization (EI) method, the gaseous molecules are bombarded with a high-energy electron beam, which knocks off an electron from the molecule to form a radical cation, known as the molecular ion.[8][9]

-

Mass Analysis and Detection : The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[8] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[8] Lighter ions are deflected more than heavier ones.[9] A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. amherst.edu [amherst.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 3-Acetyl-2,5-dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Acetyl-2,5-dimethylthiophene, a key intermediate in various synthetic processes and a notable flavoring agent. Understanding its solubility is critical for its application in organic synthesis, formulation development, and toxicological studies. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is an aromatic ketone with the chemical formula C₈H₁₀OS. It is recognized for its nutty, roasted aroma and is used in the food industry as a flavoring agent. In the pharmaceutical and chemical industries, it serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic ketimines and thiosemicarbazones. Given its utility, a thorough understanding of its physical properties, particularly its solubility in common laboratory solvents, is essential for researchers and developers.

Solubility Profile of this compound

Table 1: Summary of Solubility Data for this compound

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Water | Polar Protic | ~ 447.6 mg/L at 25°C (estimated)[1] | Insoluble[2][3][4] |

| Alcohol (general) | Polar Protic | Data not available | Soluble[1][2][3][4] |

| Chloroform | Polar Aprotic | Data not available | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Slightly Soluble |

Thiophene, the parent heterocyclic compound, and its derivatives are generally soluble in nonpolar organic solvents such as ether, benzene, and toluene.[5][6] This suggests that this compound is also likely to be soluble in these types of solvents. However, experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ several well-established methods for determining the solubility of organic compounds like this compound. The choice of method often depends on the required accuracy, throughput, and available equipment.

3.1. Equilibrium Method: Shake-Flask Technique

The shake-flask method is a widely accepted and accurate technique for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the filtered solution is then determined.

-

Detailed Protocol:

-

Add an excess of this compound to a vial containing a precise volume of the chosen solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, several HTS methods are available.

-

Nephelometry: This technique measures the light scattering caused by suspended particles in a solution.

-

Principle: A stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The formation of a precipitate (insolubility) leads to an increase in turbidity, which is detected by a nephelometer.

-

Workflow:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

In a multi-well plate, dispense the test solvents.

-

Add a small volume of the DMSO stock solution to each well.

-

The plate is then read by a nephelometer, which measures the intensity of scattered light. Higher scattering indicates lower solubility.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without the need for separation of the solid and liquid phases.

-

Principle: The NMR spectrum of a saturated solution will show distinct signals for the dissolved and dispersed solid. By integrating these signals, the concentration of the dissolved compound can be determined.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of a compound like this compound.

Conclusion

While there is a scarcity of published quantitative solubility data for this compound, its qualitative profile indicates solubility in alcohols and likely in nonpolar organic solvents, with poor solubility in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the shake-flask method, provide a reliable framework for their determination. The presented workflow offers a systematic approach for researchers to characterize the solubility of this and other similar compounds, ensuring robust and reproducible results for formulation, synthesis, and further research endeavors.

References

- 1. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 2530-10-1 [m.chemicalbook.com]

- 4. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Synthesis Protocol for 3-Acetyl-2,5-dimethylthiophene: An Application Note for Researchers

Abstract

This application note provides detailed protocols for the synthesis of 3-Acetyl-2,5-dimethylthiophene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the Friedel-Crafts acylation of 2,5-dimethylthiophene using acetic anhydride with a phosphoric acid catalyst, a method known for its operational simplicity and use of less hazardous reagents. An alternative method employing acetyl chloride and a Lewis acid catalyst is also summarized. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of this key thiophene derivative.

Introduction

This compound (CAS No. 2530-10-1) is a substituted thiophene that serves as a crucial building block in organic synthesis. Its chemical structure, featuring a reactive acetyl group, makes it a versatile precursor for the elaboration of more complex molecules, including heterocyclic ketimines and thiosemicarbazones. The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 2,5-dimethylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring. The choice of acylating agent and catalyst can be varied to optimize yield and reaction conditions. This note will focus on a practical and accessible method using acetic anhydride and phosphoric acid.

Chemical Reaction Pathway

The synthesis of this compound proceeds via the electrophilic acylation of the 3-position of the 2,5-dimethylthiophene ring. The methyl groups at the 2 and 5 positions direct the incoming electrophile to the 3-position.

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation: Comparison of Synthesis Protocols

Two common methods for the synthesis of this compound are summarized below. Method 1 is detailed in the experimental protocol section.

| Parameter | Method 1: Acetic Anhydride/Phosphoric Acid | Method 2: Acetyl Chloride/Lewis Acid |

| Starting Material | 2,5-Dimethylthiophene | 2,5-Dimethylthiophene |

| Acylating Agent | Acetic Anhydride | Acetyl Chloride |

| Catalyst | 85% Phosphoric Acid | Aluminum Chloride (AlCl₃) or Tin(IV) chloride (SnCl₄) |

| Solvent | None (excess reactant acts as solvent) | Dichloromethane or Carbon Disulfide |

| Temperature | Reflux (approx. 110-120 °C) | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours | 1-4 hours |

| Work-up | Aqueous wash, neutralization | Quenching with acid/ice, extraction |

| Purification | Fractional distillation under reduced pressure | Column chromatography or distillation |

| Reported Yield | Moderate to High (typically 60-80%) | Variable, can be high |

Experimental Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Method 1

This protocol is adapted from a general procedure for the acylation of thiophenes.

Materials:

-

2,5-Dimethylthiophene (98%)

-

Acetic Anhydride (99%)

-

Phosphoric Acid (85%)

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylthiophene (0.1 mol, 11.22 g) and acetic anhydride (0.2 mol, 20.42 g, 18.9 mL).

-

Catalyst Addition: With gentle stirring, carefully add 85% phosphoric acid (5 mL) to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours. The reaction is exothermic, so initial heating should be gradual.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer again with 50 mL of water.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove any unreacted low-boiling point starting materials by simple distillation at atmospheric pressure.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 105-108 °C at 15 mmHg.

-

Characterization: The final product, this compound, should be a clear, pale-yellow liquid. The structure and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Phosphoric acid is corrosive. Avoid contact with skin and eyes.

-

The reaction can be exothermic; ensure proper temperature control.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a reliable and adaptable procedure for laboratory and potential scale-up applications. The presented protocol using acetic anhydride and phosphoric acid offers a straightforward and relatively safe method for obtaining this important synthetic intermediate. Researchers can utilize this compound as a starting material for the synthesis of a wide range of biologically active molecules and other functional materials.

Application Notes & Protocols: Friedel-Crafts Acylation of Thiophenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation of thiophene is a cornerstone of heterocyclic chemistry, providing a reliable method for the synthesis of acylthiophenes. These compounds, particularly 2-acetylthiophene, are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The reaction is a classic electrophilic aromatic substitution (EAS) where an acyl group is introduced onto the thiophene ring, typically at the more reactive 2-position.[2][3] This document provides detailed protocols for two common methods—one employing a traditional Lewis acid catalyst and another using a modern, reusable solid acid catalyst—along with a summary of various reaction conditions to guide experimental design.

Reaction Mechanism: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. First, the Lewis acid catalyst (e.g., SnCl₄, AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[4] The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. Due to the sulfur atom's ability to stabilize an adjacent positive charge, this attack occurs with high regioselectivity at the C2 position.[3] The resulting cationic intermediate, a sigma complex, is stabilized by multiple resonance structures.[3] Finally, a weak base removes a proton from the C2 position, restoring the aromaticity of the ring and yielding the 2-acylthiophene product.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylthiophene using Stannic Chloride

This protocol describes a classic approach using stannic chloride (SnCl₄) as the Lewis acid catalyst and acetyl chloride as the acylating agent.[2]

Materials:

-

Thiophene (16.8 g, 0.2 mole)

-

Acetyl chloride (15.6 g, 0.2 mole)

-

Stannic chloride (SnCl₄), freshly distilled (52 g, 0.2 mole)

-

Dry benzene (200 cc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

-

Water

-

Ice

-

500-cc three-necked, round-bottomed flask

-

Mechanical stirrer, thermometer, dropping funnel, calcium chloride drying tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Equip a 500-cc three-necked, round-bottomed flask with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride drying tube.

-

In the flask, combine thiophene (16.8 g), acetyl chloride (15.6 g), and 200 cc of dry benzene.

-

Cool the solution to 0°C using an ice bath.

-

While stirring efficiently, add freshly distilled stannic chloride (52 g) dropwise from the dropping funnel over approximately 40 minutes. It is critical to maintain the internal reaction temperature between 0°C and 5°C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for two more hours.[2]

Work-up and Purification:

-

Decompose the reaction mixture by slowly and carefully adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic (benzene) layer. Wash it successively with a 5% sodium bicarbonate solution and then with water until the washings are neutral.

-

Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

Distill the remaining residue under reduced pressure, collecting the fraction that boils at 102-105°C at 15 mmHg. This yields 2-acetylthiophene. The typical yield is 75-80%.[2]

Protocol 2: Green Synthesis of 2-Acetylthiophene using Hβ Zeolite Catalyst

This protocol offers an environmentally friendlier alternative using a reusable solid acid catalyst, which simplifies the work-up process.[1][2]

Materials:

-

Thiophene (8.4 g, 0.1 mol)

-

Acetic anhydride (30.6 g, 0.3 mol)

-

Hβ zeolite catalyst (1.17 g)

-

50 ml round-bottom flask

-

Condenser, thermometer, magnetic stirrer

-

Water bath

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g) and acetic anhydride (30.6 g).[1]

-

Add 1.17 g of fresh Hβ zeolite catalyst to the mixture.[1][2]

-

Heat the mixture to 60°C (333 K) in a water bath and stir.[1]

-

Monitor the reaction progress using gas chromatography (GC). The reaction typically reaches full conversion within 2 hours.[2]

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Recover the solid Hβ zeolite catalyst by simple filtration. The catalyst can be regenerated and reused.[1][2]

-

The liquid product can be purified by distillation to achieve a yield of up to 98.6% for 2-acetylthiophene.[1][2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, highlighting the impact of different catalysts and reagents on reaction outcomes.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Thiophene Conversion (%) | Yield (%) | Reference |

| SnCl₄ | Acetyl Chloride | Benzene | 0 - RT | 3 | Not Reported | 75-80 | [2] |

| Hβ Zeolite | Acetic Anhydride | Solvent-free | 60 | 2 | ~99 | 98.6 | [1][2] |

| C25 Zeolite | Acetic Anhydride | Solvent-free | 80 | 5 | 96.3 | Not Reported | [5] |

| Modified C25 Zeolite | Acetic Anhydride | Solvent-free | 80 | 2 | 99.0 | Not Reported | [5] |

| Phosphoric Acid | Acetic Anhydride | 1,2-Dichloroethane | 65-68 | 5 | Not Reported | 92 | [6] |

| Phosphoric Acid | Acetic Anhydride | Solvent-free | 70-80 | 2-3 | Not Reported | 95 | [7] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Friedel-Crafts acylation of thiophene, from initial setup to the final purified product.

Caption: General experimental workflow for the Friedel-Crafts acylation of thiophene.

References

- 1. tsijournals.com [tsijournals.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]

- 7. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for 3-Acetyl-2,5-dimethylthiophene in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dimethylthiophene (ADT) has emerged as a promising dual-functional additive in the fabrication of methylammonium lead iodide (MAPbI₃) perovskite solar cells (PSCs). Its incorporation into the perovskite precursor solution has been demonstrated to significantly enhance both the power conversion efficiency (PCE) and the long-term stability of the devices. ADT's efficacy stems from its ability to modulate the crystallization process of the perovskite film and to passivate critical trap states, which are known to be detrimental to device performance.

The carbonyl and thiophene functional groups of the ADT molecule interact with the lead iodide (PbI₂) precursor, forming an intermediate that slows down the rapid crystallization of the perovskite, leading to a more uniform and higher-quality film with fewer defects. Furthermore, ADT can effectively passivate undercoordinated Pb²⁺ ions, which act as charge recombination centers, thereby improving the electronic properties of the perovskite layer.[1] This dual-action mechanism makes ADT a valuable tool for researchers aiming to fabricate high-performance and stable perovskite solar cells.

Mechanism of Action

The primary role of this compound in perovskite solar cells is twofold: crystallization control and trap state passivation.

-

Crystallization Control: The carbonyl group in ADT interacts strongly with Pb²⁺ ions in the precursor solution. This interaction forms an intermediate product that is believed to reduce the crystallization rate of the MAPbI₃ perovskite.[1] This controlled crystallization process leads to the formation of a more uniform perovskite film with larger grain sizes and fewer grain boundaries, which is beneficial for efficient charge transport.

-

Trap State Passivation: Undercoordinated Pb²⁺ ions are common defects in perovskite films, often resulting from the evaporation of organic cations during annealing. These defects act as non-radiative recombination centers, reducing the open-circuit voltage (Voc) and overall device efficiency. The functional groups of ADT can form coordinate bonds with these uncoordinated Pb²⁺ ions, effectively "healing" these defects and passivating the trap states.[1]

Data Presentation

The inclusion of this compound as an additive in the perovskite precursor solution leads to a marked improvement in the photovoltaic performance and stability of MAPbI₃-based solar cells.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Pristine (Control) | 1.02 ± 0.02 | 21.5 ± 0.5 | 74 ± 2 | 16.23 ± 1.32 |

| With 0.6% ADT | 1.08 ± 0.01 | 22.8 ± 0.3 | 78 ± 1 | 18.22 ± 0.80 |

| Best Performing Device (0.6% ADT) | 1.10 | 23.1 | 79 | 19.03 |

Table 1: Photovoltaic parameters of the pristine and 0.6% ADT-modified perovskite solar cells. [1]

| Device Configuration | Initial PCE (%) | PCE after 650h (%) | Retention (%) |

| Pristine (Control) | 17.47 | ~40 | ~23% |

| With 0.6% ADT | 19.03 | >15.2 | >80% |

Table 2: Stability of pristine and 0.6% ADT-modified perovskite solar cells stored under ambient conditions (RH = 35 ± 5%). [1]

Experimental Protocols

This section provides a detailed protocol for the fabrication of MAPbI₃ perovskite solar cells incorporating this compound as an additive.

Materials and Reagents

-

Substrates: Fluorine-doped tin oxide (FTO) coated glass

-

Electron Transport Layer (ETL): Titanium dioxide (TiO₂) paste

-

Perovskite Precursors:

-

Methylammonium iodide (MAI)

-

Lead iodide (PbI₂)

-

-

Additive: this compound (ADT)

-

Solvent: N,N-dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) mixture

-

Hole Transport Layer (HTL): Spiro-OMeTAD, 4-tert-butylpyridine (tBP), Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

-

Electrode: Gold (Au) or Silver (Ag)

Device Fabrication Workflow

Step-by-Step Protocol

-

Substrate Cleaning:

-

Clean FTO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

-